1-(furan-2-ylmethyl)-N-(4-hydroxyquinazolin-6-yl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14793045
Molecular Formula: C18H16N4O4
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O4 |
|---|---|
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 1-(furan-2-ylmethyl)-5-oxo-N-(4-oxo-3H-quinazolin-6-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H16N4O4/c23-16-6-11(8-22(16)9-13-2-1-5-26-13)17(24)21-12-3-4-15-14(7-12)18(25)20-10-19-15/h1-5,7,10-11H,6,8-9H2,(H,21,24)(H,19,20,25) |
| Standard InChI Key | ASYOOYRLITXDPC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Introduction
1-(Furan-2-ylmethyl)-N-(4-hydroxyquinazolin-6-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This compound belongs to the class of pyrrolidine derivatives, which are well-known for their diverse biological activities. The molecular structure includes three key components:
-
A pyrrolidine core, essential for its biological activity.
-
A furan moiety, contributing to its chemical reactivity.
-
A hydroxyquinazoline substituent, which enhances its binding properties to target enzymes.
The molecular formula of the compound is , and it has been primarily studied for its role as a metalloprotein inhibitor, targeting enzymes involved in cancer progression and inflammatory diseases.
Synthesis Pathway
The synthesis of 1-(furan-2-ylmethyl)-N-(4-hydroxyquinazolin-6-yl)-5-oxopyrrolidine-3-carboxamide involves multi-step organic reactions:
-
Preparation of the Pyrrolidine Core: Starting from a suitable pyrrolidine precursor, functionalization at the 3-position introduces the carboxamide group.
-
Furan Substitution: The furan moiety is attached via alkylation, typically using furan-based alkyl halides.
-
Quinazoline Derivatization: Hydroxyquinazoline is introduced through amide coupling reactions using carbodiimide-based activators.
These steps are optimized for yield and purity, with reaction conditions tailored to minimize side products.
Mechanism of Action
The primary biological activity of this compound arises from its ability to inhibit metalloproteins:
-
Binding to Active Sites: The compound coordinates with metal ions (e.g., zinc or copper) present in the enzyme's active site.
-
Disruption of Catalytic Function: By occupying the active site, it prevents substrate binding and enzymatic activity.
This mechanism has been validated through enzyme inhibition assays and structural studies showing direct interaction with target enzymes.
Biological Applications
The compound has shown promise in several therapeutic areas:
-
Cancer Treatment: By inhibiting metalloproteins critical for tumor growth and metastasis, it reduces cancer cell proliferation.
-
Anti-inflammatory Effects: Metalloprotein inhibition also modulates inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Experimental studies have demonstrated reduced enzyme activity in cancer models and anti-inflammatory effects in preclinical assays.
Research Findings
Studies on this compound have highlighted:
-
Enzyme Inhibition Data: Enzyme assays reveal significant inhibition of metalloproteins at micromolar concentrations.
-
Cytotoxicity Studies: It exhibits selective cytotoxicity against cancer cell lines while sparing normal cells.
-
Pharmacokinetics: Preliminary studies suggest favorable absorption and distribution profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume